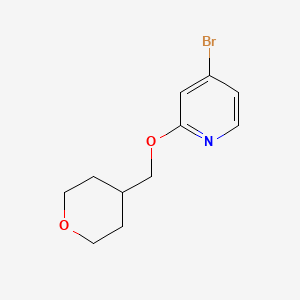

4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Description

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a brominated pyridine derivative featuring a tetrahydro-2H-pyran-4-ylmethoxy substituent at the 2-position. This compound combines a reactive bromine atom with a bulky oxygen-containing heterocyclic group, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

4-bromo-2-(oxan-4-ylmethoxy)pyridine |

InChI |

InChI=1S/C11H14BrNO2/c12-10-1-4-13-11(7-10)15-8-9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6,8H2 |

InChI Key |

OHIJJBRSIGDPBM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-ylmethoxy group. One common method involves the reaction of 2-bromo-4-hydroxypyridine with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 4 facilitates transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

Reaction with aryl/heteroaryl boronic acids under palladium catalysis produces biaryl derivatives. Example conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| PdXPhosG2, K₃PO₄, 1,4-dioxane/H₂O | 2-((THP-4-yl)methoxy)-4-arylpyridine | 74–99% |

This method is highly efficient for introducing aryl groups at position 4 while preserving the tetrahydropyranyl methoxy group .

Heck Coupling

Alkenes can be coupled to the pyridine ring using palladium catalysts. For example:

-

Reagents : Pd(OAc)₂, PPh₃, NEt₃

-

Product : 4-alkenyl-2-((THP-4-yl)methoxy)pyridine

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows bromine displacement under specific conditions:

Amine Substitution

Reaction with primary/secondary amines at elevated temperatures:

| Conditions | Product | Notes |

|---|---|---|

| K₂CO₃, DMF, 100°C | 4-amino-2-((THP-4-yl)methoxy)pyridine | Requires 18–24 hours |

Thiol Substitution

Thiols replace bromine in polar aprotic solvents:

-

Reagents : NaSH, DMSO, 80°C

-

Product : 4-mercapto derivative

Functionalization of the Pyridine Ring

Oxidation

The pyridine ring can be oxidized to N-oxide using peracids:

-

Reagents : mCPBA (meta-chloroperbenzoic acid)

-

Product : 4-bromo-2-((THP-4-yl)methoxy)pyridine N-oxide

Reduction

Catalytic hydrogenation reduces the pyridine ring to piperidine:

-

Conditions : H₂ (1 atm), Pd/C, MeOH

-

Product : 4-bromo-2-((THP-4-yl)methoxy)piperidine

Electrophilic Substitution

The methoxy group directs electrophiles to positions 3, 5, or 6:

Nitration

-

Reagents : HNO₃/H₂SO₄, 0°C

-

Product : 4-bromo-5-nitro-2-((THP-4-yl)methoxy)pyridine

Sulfonation

-

Reagents : SO₃, H₂SO₄

-

Product : 4-bromo-5-sulfo-2-((THP-4-yl)methoxy)pyridine

Protecting Group Manipulation

The tetrahydropyranyl (THP) group can be removed under acidic conditions:

-

Reagents : HCl (aq.), THF

-

Product : 4-bromo-2-hydroxypyridine

Scientific Research Applications

Medicinal Chemistry Applications

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has been studied for its potential pharmacological activities, particularly in the development of new therapeutic agents. The following areas highlight its significance:

Antimicrobial Activity :

Research indicates that brominated pyridine derivatives exhibit antimicrobial properties. A study on related compounds demonstrated efficacy against various microbial strains, including Staphylococcus aureus and Escherichia coli . The structure of 4-bromo derivatives often enhances their interaction with microbial targets.

Anticancer Research :

Compounds containing furan and pyridine moieties have shown promise in anticancer studies. Investigations into similar structures revealed cytotoxic effects on cancer cell lines, suggesting that 4-bromo derivatives may also possess anticancer properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its applications include:

Synthesis of Complex Molecules :

this compound can be utilized in the synthesis of more complex organic molecules. It acts as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Cross-Coupling Reactions :

The compound can facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling, which are crucial for forming carbon-carbon bonds in organic chemistry . This property is essential for creating diverse organic compounds.

Case Studies

Several case studies illustrate the practical applications of 4-bromo derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of bromopyridine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected potency, highlighting the importance of structural variations in enhancing antimicrobial activity.

Case Study 2: Analgesic Activity Assessment

Research on piperidine derivatives demonstrated effectiveness in reducing pain responses in animal models. This suggests that similar structural features in 4-bromo derivatives could yield analgesic properties worthy of further investigation.

Case Study 3: Anticancer Investigations

Experiments assessing the cytotoxic effects of furan-containing compounds on cancer cell lines revealed promising results. These findings suggest a potential pathway for developing new anticancer agents based on the structure of 4-bromo derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares structural analogs of 4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine, highlighting key substituent variations and their implications:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase reactivity in cross-coupling reactions but may reduce metabolic stability .

- THP-Methoxy vs.

- Bridged vs. Non-Bridged Systems: Compounds with propyl bridges (e.g., in ) show higher antiproliferative activity than ethylene-bridged analogs, suggesting that substituent flexibility influences biological efficacy .

Physical and Chemical Properties

Key Insights :

- The THP-methoxy group likely increases molecular weight and hydrophilicity compared to simpler analogs like 4-bromo-2-methoxypyridine.

- The pKa (~4.5) suggests moderate basicity, consistent with pyridine derivatives, which may influence protonation states under physiological conditions .

Biological Activity

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. It is a derivative of pyridine, characterized by the presence of a bromine atom and a tetrahydro-2H-pyran-4-ylmethoxy group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H14BrNO2 |

| Molecular Weight | 272.14 g/mol |

| CAS Number | 1610520-33-6 |

| Density | Not Available |

| Boiling Point | Not Available |

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromopyridine with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent. This process is crucial for producing the compound with high purity suitable for biological testing.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 4-bromo derivatives can exhibit antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

- Anticonvulsant Effects : Compounds with similar structures have shown potential anticonvulsant properties, indicating that this compound may also interact with neurotransmitter systems to modulate seizure activity .

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects in cancer cell lines, suggesting potential applications in oncology. The structure's influence on cell proliferation and apoptosis is an area of ongoing research .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific biological targets such as enzymes and receptors. For instance, it may act as an inhibitor or modulator of certain pathways involved in cell signaling or metabolic processes .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including 4-bromo compounds. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the substituents on the pyridine ring. The study highlighted the importance of the tetrahydro-pyran moiety in enhancing antimicrobial activity .

Study 2: Anticonvulsant Properties

In a screening for anticonvulsant activity, several derivatives were tested using animal models. One derivative closely related to this compound exhibited dose-dependent protection against seizures induced by pentylenetetrazol (PTZ), suggesting promising anticonvulsant properties that warrant further investigation .

Study 3: Cytotoxicity in Cancer Cells

Research involving cancer cell lines demonstrated that certain analogs of this compound could induce apoptosis and inhibit proliferation effectively. The structure–activity relationship (SAR) analysis indicated that modifications to the methoxy group significantly influenced cytotoxicity, highlighting the potential for developing targeted cancer therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a brominated pyridine derivative (e.g., 4-bromo-2-hydroxypyridine) can react with (tetrahydro-2H-pyran-4-yl)methanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the ether linkage . Key parameters include inert atmosphere (argon), controlled temperature (~140°C), and purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .

- Optimization : Monitor reaction progress using TLC or HPLC. Low yields may arise from moisture sensitivity; ensure anhydrous conditions and use molecular sieves if necessary.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C4, pyran-methoxy protons at δ ~3.5–4.5 ppm) .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions. For example, intramolecular hydrogen bonds (e.g., O–H⋯N, as seen in related pyridine derivatives) stabilize the structure .

- IR : Identify functional groups (e.g., C–Br stretch ~550–600 cm⁻¹, ether C–O–C ~1100 cm⁻¹) .

Q. How can researchers address low yields in the final purification step?

- Troubleshooting :

- Chromatography : Use gradient elution (e.g., 5–50% ethyl acetate in hexane) to resolve closely eluting impurities .

- Crystallization : Screen solvents (e.g., dichloromethane/hexane) to improve crystal purity.

- Byproduct analysis : Characterize side products (e.g., de-brominated species) via LC-MS to adjust stoichiometry or reaction time .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges during functionalization of the pyridine ring?

- Approaches :

- Directing groups : Introduce temporary groups (e.g., sulfonyl) to steer electrophilic substitution at C4 or C6 positions.

- Cross-coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings at the bromine site, enabling aryl/heteroaryl substitutions .

- Case study : In related compounds, microwave-assisted reactions (140°C, 2 minutes) improved coupling efficiency with boronic acids .

Q. How do steric and electronic effects of the tetrahydro-2H-pyran-4-yl methoxy group influence biological activity or coordination chemistry?

- Steric effects : The pyran ring’s chair conformation may hinder access to the pyridine N-atom, reducing metal-coordination efficiency.

- Electronic effects : The ether oxygen donates electron density to the pyridine ring, enhancing π-π stacking in supramolecular systems (e.g., co-crystals) .

- Biological relevance : Analogous compounds with pyran-methoxy groups exhibit improved metabolic stability in drug candidates, as seen in kinase inhibitors .

Q. How should researchers resolve contradictions in crystallographic data versus computational modeling results?

- Case example : If X-ray data (e.g., planar pyridine ring ) conflicts with DFT-predicted non-planarity:

Validate crystallographic refinement parameters (e.g., hydrogen atom placement ).

Re-examine computational settings (e.g., solvent effects, basis sets).

Perform Hirshfeld surface analysis to assess intermolecular forces influencing conformation .

Q. What methodologies enable the design of analogs for structure-activity relationship (SAR) studies?

- Core modifications :

- Replace bromine with other halogens or bioisosteres (e.g., CF₃) to modulate lipophilicity.

- Vary the pyran ring (e.g., tetrahydrofuran analogs) to study conformational flexibility .

- Biological testing : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to prioritize analogs. For example, 4-acetamido derivatives showed enhanced target binding in bromodomain inhibitors .

Data Analysis and Interpretation

Q. How can researchers interpret conflicting NMR and mass spectrometry data for this compound?

- Scenario : If NMR suggests purity but MS shows a +2 amu discrepancy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.